

Application Notes and Protocols for Pharmacokinetic Modeling of Oral Etavopivat (FT-4202)

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Compound of Interest

Compound Name: **Etvavopivat**

Cat. No.: **B3325937**

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Introduction

Etvavopivat (FT-4202) is an orally administered, small-molecule allosteric activator of the erythrocyte pyruvate kinase-R (PKR).^{[1][2]} By activating PKR, **Etvavopivat** enhances the glycolytic pathway in red blood cells (RBCs), leading to increased adenosine triphosphate (ATP) levels and decreased 2,3-diphosphoglycerate (2,3-DPG) levels.^[3] This mechanism of action is intended to increase hemoglobin's oxygen affinity, improve RBC deformability and membrane function, and ultimately reduce hemolysis and the frequency of vaso-occlusive crises in patients with sickle cell disease (SCD).^{[3][4][5]} These application notes provide a summary of the pharmacokinetic (PK) properties of **Etvavopivat** and detailed protocols for its study.

Pharmacokinetic Profile of Etavopivat

Etvavopivat has been evaluated in a first-in-human, randomized, placebo-controlled, double-blind Phase 1 trial in healthy adults (NCT03815695) and a Phase 1 study in patients with SCD.^{[1][2][6]} The key pharmacokinetic parameters from these studies are summarized below.

Quantitative Pharmacokinetic Data

The following tables summarize the single-dose and multiple-dose pharmacokinetic parameters of **Etavopivat** observed in healthy adults and patients with Sickle Cell Disease.

Table 1: Single-Dose Pharmacokinetic Parameters of **Etavopivat** in Healthy Adults

Dose	Cmax (ng/mL)	Tmax (hr)	AUC0-inf (ng·hr/mL)	t1/2 (hr)
700 mg	-	1.0 - 4.0	-	16.9

Data presented for the 700 mg single-dose cohort in patients with SCD showed a Tmax range of 1 to 4 hours and a half-life of 16.9 hours.[6] In healthy adults, **Etavopivat** was rapidly absorbed with a median Tmax ranging from 0.5 to 1.5 hours and a mean terminal elimination half-life ranging from 10.6 to 13.8 hours across different single-dose cohorts.

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Etavopivat** in Patients with SCD

Dose	Cmax (ng/mL)	Tmax (hr)	AUC0-24 (ng·hr/mL)	t1/2 (hr)
300 mg once daily	-	1.0 - 4.0	-	4.0 - 4.9
400 mg once daily	-	1.0 - 4.0	-	4.0 - 4.9
600 mg once daily	-	1.0 - 4.0	-	4.0 - 4.9

Across multiple ascending dose cohorts in patients with SCD, the time to maximum observed plasma concentration (Tmax) ranged from 1 to 4 hours. The estimated elimination half-life was between 4 and 4.9 hours for the 300 mg, 400 mg, and 600 mg cohorts.[6]

Pharmacokinetic Characteristics:

- Absorption: **Etavopivat** is rapidly absorbed following oral administration, with a median Tmax ranging from 0.5 to 1.5 hours in healthy subjects and 1 to 4 hours in SCD patients.[6]

- Linearity: The pharmacokinetic profile of **Etavopivat** is linear and time-independent at doses up to 400 mg.[1][2][7] At doses of 700 mg and higher, greater-than-dose-proportional increases in exposure (Cmax and AUC) have been observed.
- Elimination: The drug exhibits a biphasic elimination profile. The mean estimated terminal elimination half-life in healthy adults after a single dose ranges from 10.6 to 13.8 hours. In SCD patients receiving multiple doses, the estimated elimination half-life was shorter, ranging from 4 to 4.9 hours.[6]
- Food Effect: The administration of **Etavopivat** with food does not have a clinically meaningful effect on its exposure, allowing for dosing with or without meals.[1][7]

Experimental Protocols

Clinical Study Design for Pharmacokinetic Assessment

The following protocol is based on the Phase 1 first-in-human study (NCT03815695).[1][2]

1. Study Design:

- A randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) design.
- SAD Cohorts: Healthy adult subjects are randomized (e.g., 3:1) to receive a single oral dose of **Etavopivat** or placebo. Doses are escalated in subsequent cohorts pending safety and tolerability assessments.
- MAD Cohorts: Healthy adult subjects are randomized (e.g., 3:1) to receive a daily oral dose of **Etavopivat** or placebo for a specified duration (e.g., 14 days).

2. Dosing Regimen:

- **Etavopivat** is administered orally as tablets with water.
- Doses in the SAD cohorts can range, for example, from 200 mg up to 1500 mg.
- Doses in the MAD cohorts can be, for example, 300 mg, 400 mg, or 600 mg once daily.[6]

3. Blood Sampling for Pharmacokinetic Analysis:

- Venous blood samples are collected at prespecified time points to characterize the plasma concentration-time profile of **Etavopivat**.
- SAD Cohorts: Pre-dose (0 hour), and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72 hours).
- MAD Cohorts: Pre-dose on Day 1, multiple time points after the first dose, and at steady-state (e.g., on Day 14) including pre-dose and multiple time points over a 24-hour dosing interval.

Bioanalytical Method for Quantification of Etavopivat in Plasma

A validated bioanalytical method is crucial for the accurate determination of **Etavopivat** concentrations in plasma. While a specific detailed protocol for **Etavopivat** is not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and specific technique, can be employed.

1. Sample Preparation:

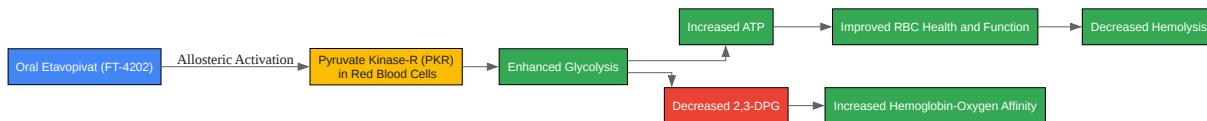
- Collect whole blood into K2EDTA tubes.
- Centrifuge the blood to separate plasma.
- Store plasma samples at -80°C until analysis.
- For analysis, thaw plasma samples and perform protein precipitation by adding a solvent like ice-cold methanol or acetonitrile containing an appropriate internal standard.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Use a suitable C18 or similar reversed-phase column to achieve chromatographic separation of **Etavopivat** from endogenous plasma components. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion transitions for **Etavopivat** and the internal standard need to be optimized to ensure selectivity and sensitivity.
- Calibration and Quality Control: The method should be fully validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, selectivity, and stability. Calibration curves are prepared by spiking known concentrations of **Etavopivat** into blank plasma. Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the validity of the results.

Visualizations

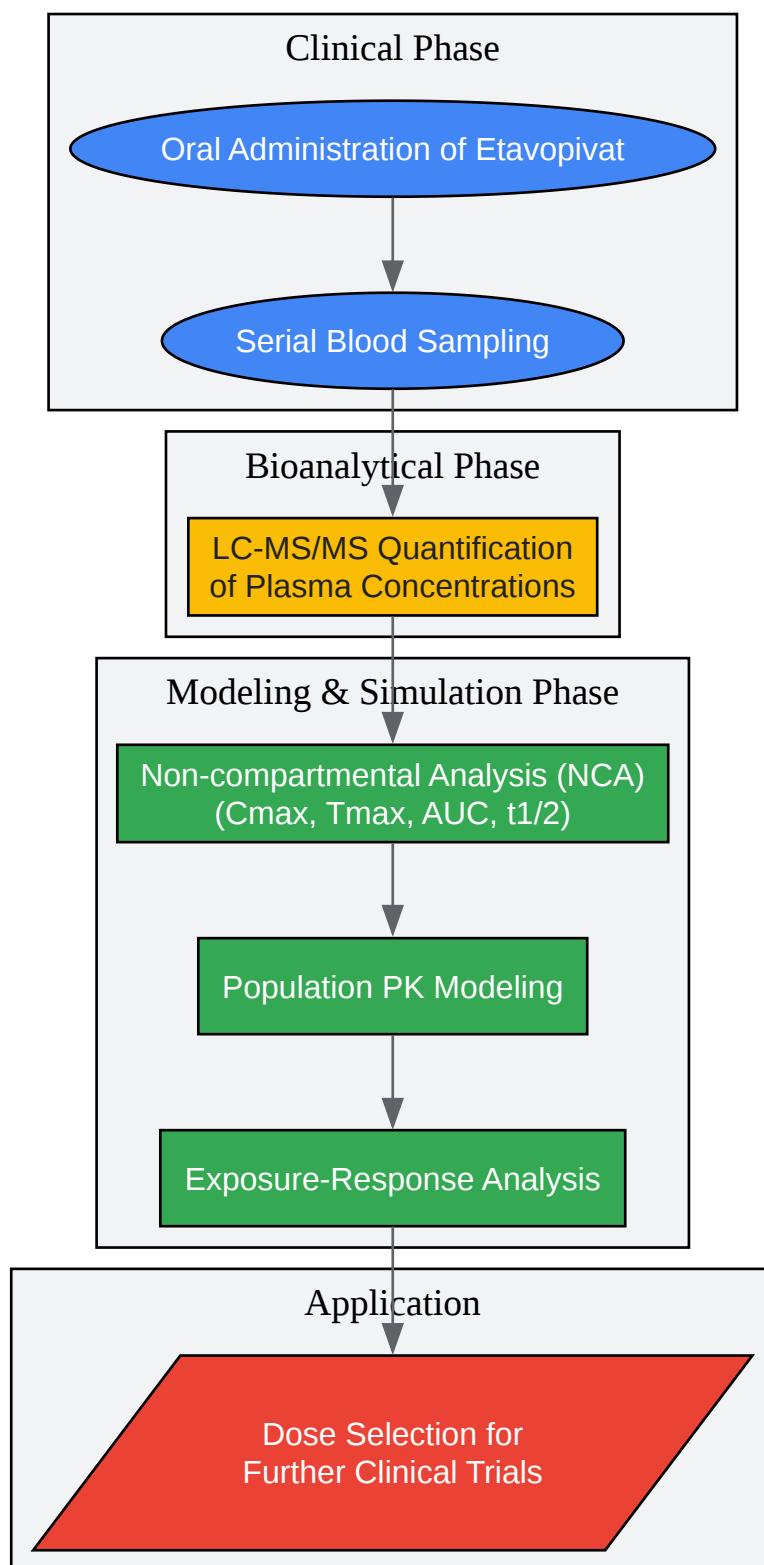
Signaling Pathway of Etavopivat



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Caption: Mechanism of action of **Etavopivat** as a PKR activator.

Pharmacokinetic Modeling Workflow



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Caption: Workflow for pharmacokinetic modeling of **Etvopivat**.

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